molecular formula C10H10OS B8532722 2-Ethyl 6-hydroxybenzo[b]thiophene

2-Ethyl 6-hydroxybenzo[b]thiophene

Cat. No.: B8532722
M. Wt: 178.25 g/mol
InChI Key: LFRFVBLYYIOVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl 6-hydroxybenzo[b]thiophene is a heterocyclic compound featuring a fused benzene and thiophene ring system. The molecule is substituted with a hydroxyl (-OH) group at position 6 and an ethyl (-C₂H₅) group at position 2. This substitution pattern confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science. Its synthesis typically involves multicomponent reactions or palladium-catalyzed cross-coupling strategies, as seen in related benzo[b]thiophene derivatives .

Properties

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

2-ethyl-1-benzothiophen-6-ol

InChI

InChI=1S/C10H10OS/c1-2-9-5-7-3-4-8(11)6-10(7)12-9/h3-6,11H,2H2,1H3

InChI Key

LFRFVBLYYIOVFP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(S1)C=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Type

  • 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene (RR4): Features a saturated tetrahydrobenzo[b]thiophene core with an amino (-NH₂) group at position 2. This compound, identified as a CD73 inhibitor, highlights the importance of nitrogen-containing substituents in enzyme inhibition .
  • 6-Hydroxybenzo[b]thiophene-2-sulfonamide : Substituted with a sulfonamide (-SO₂NH₂) at position 2 and a hydroxyl group at position 6. This derivative exhibits potent ocular hypotensive activity, underscoring the role of electron-withdrawing groups at position 2 in biological efficacy .
  • 3-Ethyl Thiophene : A simpler thiophene derivative with an ethyl group at position 3. Chromatographic data (retention time: 14.545) suggests increased polarity compared to 2-ethyl analogs (retention time: 13.958), indicating substituent position impacts hydrophobicity .

Table 1: Substituent Effects on Benzo[b]thiophene Derivatives

Compound Position 2 Substituent Position 6 Substituent Key Property/Activity
2-Ethyl 6-hydroxybenzo[b]thiophene Ethyl Hydroxyl Under investigation
RR4 Amino - CD73 inhibition (IC₅₀ ~ µM)
6-Hydroxy-2-sulfonamide Sulfonamide Hydroxyl Ocular hypotensive agent
3-Ethyl Thiophene - - Higher polarity vs. 2-ethyl

Physicochemical Properties

  • Retention Behavior : Gas chromatography data for simpler thiophenes (e.g., 2-ethyl vs. 3-ethyl thiophene) reveals that substituent position alters retention times (13.958 vs. 14.545), likely due to differences in dipole moments and steric effects .
  • Solubility: The hydroxyl group at position 6 in this compound enhances aqueous solubility compared to non-polar analogs like 2,5-dimethyl thiophene.

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